molecular formula C14H18BF4N3 B8089642 6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5HPyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate

6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5HPyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate

Cat. No.: B8089642
M. Wt: 315.12 g/mol
InChI Key: FLSZRLIRGSGDOV-UHFFFAOYSA-M
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Description

6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate is a complex organic compound that belongs to the class of triazolium salts This compound is characterized by its unique structure, which includes a pyrrolo-triazolium core substituted with a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate typically involves the reaction of 2,4,6-trimethylphenyl hydrazine with a suitable pyrrole derivative under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazolium ring. The final product is obtained by treating the triazolium salt with tetrafluoroboric acid to yield the tetrafluoroborate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form dihydro derivatives.

    Substitution: The triazolium ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolium oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate has several applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including cycloadditions and rearrangements.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target. The triazolium ring plays a crucial role in binding to the active site of the target molecule, thereby modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • 9,10-Dimethoxy-2-(2,4,6-trimethylanilino)-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one
  • 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene
  • 1-(2,6-Diisopropylphenyl)-3-(2,4,6-trimethylphenyl)-imidazolinium chloride

Uniqueness

6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium tetrafluoroborate is unique due to its specific triazolium core and the presence of the trimethylphenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

trifluoroborane;2-(2,4,6-trimethylphenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N3.BF3.FH/c1-10-7-11(2)14(12(3)8-10)17-9-16-6-4-5-13(16)15-17;2-1(3)4;/h7-9H,4-6H2,1-3H3;;1H/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSZRLIRGSGDOV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(F)(F)F.CC1=CC(=C(C(=C1)C)N2C=[N+]3CCCC3=N2)C.[F-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF4N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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